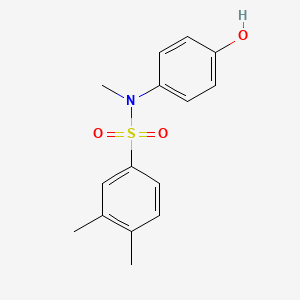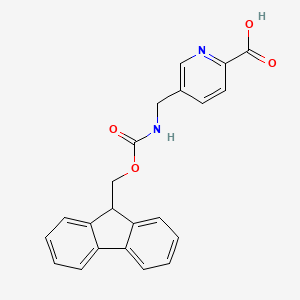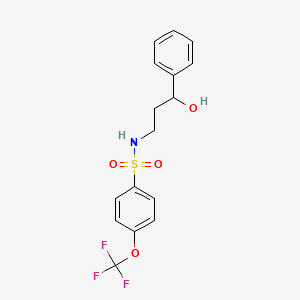
Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It has a molecular weight of 395.46 . The IUPAC name for this compound is ( {2- [4- (4-acetylphenyl)-1-piperazinyl]-2-oxoethyl}anilino)acetic acid .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 395.46 . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Activities and Pharmacological Properties
Research on temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, shows potent broad-spectrum antimicrobial activity. It is a racemate with a chiral center, indicating its potential for enantioselective pharmacological properties (Chu et al., 1991).
Synthesis and Characterization for Antimicrobial Application
A study on the synthesis of novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and some fused rings with 1,2,4-triazine ring revealed the preparation of compounds with potential antimicrobial properties (El‐Badawi et al., 2002).
Antimicrobial and Analgesic Agents Derived from Natural Compounds
Another study synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the potential of these compounds as COX-1/COX-2 inhibitors and their role in pain and inflammation management (Abu‐Hashem et al., 2020).
Synthesis for Antimicrobial Activities
The synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with heterocyclic substituents at the 7-position, including oxazoline and oxazine, demonstrated increased antibacterial activity against Gram-positive organisms (Cooper et al., 1990).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-acetylphenylpiperazine with ethyl 2-amino-3-oxobutanoate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-acetylphenylpiperazine", "ethyl 2-amino-3-oxobutanoate", "thiourea", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylpiperazine with ethyl 2-amino-3-oxobutanoate in the presence of a coupling agent such as DCC or EDC to form the intermediate 4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Cyclization of the intermediate with thiourea in the presence of a base such as triethylamine to form the thioxo derivative of the tetrahydroquinazoline ring system.", "Step 3: Esterification of the thioxo derivative with methyl chloroformate in the presence of a base such as pyridine to form the final compound, methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
CAS-Nummer |
1114609-97-0 |
Molekularformel |
C26H28N4O5S |
Molekulargewicht |
508.59 |
IUPAC-Name |
methyl 3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H28N4O5S/c1-17(31)18-5-8-20(9-6-18)28-12-14-29(15-13-28)23(32)4-3-11-30-24(33)21-10-7-19(25(34)35-2)16-22(21)27-26(30)36/h5-10,16H,3-4,11-15H2,1-2H3,(H,27,36) |
InChI-Schlüssel |
RUFGQWDAIGHBIN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 4-(2-{[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2755110.png)
![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)


![6-Methyl-4-(thiomorpholin-4-YL)-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-A]pyrazine-2-carboxamide](/img/structure/B2755119.png)
![5-Chloro-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2755121.png)

![4-[2-(4-Chlorophenoxy)acetyl]benzoic acid](/img/structure/B2755125.png)
![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2755126.png)
![3-(3-chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2755128.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2755129.png)
